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Executive Summary

In modern medicinal chemistry, the indazole core represents a highly privileged scaffold,
frequently deployed in the design of ATP-competitive kinase inhibitors. The compound 3-lodo-
1-methyl-1H-indazol-5-amine (frequently cross-registered under CAS 885278-83-7 and CAS
1130309-72-6) is a critical bifunctional building block[1]. The dual-CAS registry often arises
from database variations regarding tautomeric states or regional cataloging, but both identifiers
resolve to the same highly versatile intermediate[2].

As a Senior Application Scientist, | have utilized this specific building block extensively in drug
discovery campaigns. The strategic placement of the N1-methyl group, the C3-iodo group, and
the C5-amino group allows for orthogonal functionalization. This guide provides a
comprehensive breakdown of its physicochemical properties, reactivity logic, and self-validating
experimental protocols for drug development professionals.

Core Physicochemical Properties
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Understanding the baseline physicochemical profile is essential for predicting solubility,

reactivity, and downstream pharmacokinetic behavior. The fundamental properties of 3-lodo-1-

methyl-1H-indazol-5-amine are summarized below[1][3]:

Property Value Scientific Implication
3-iodo-1-methyl-1H-indazol-5- Defines the exact
IUPAC Name ] ) )
amine regiochemistry.
Baseline for mass
Molecular Formula CsHslINs3 spectrometry (Exact Mass:
~272.98).
] Optimal low MW for a
Molecular Weight (FW) 273.08 g/mol

fragment/building block.

Purity

297% (Typical)

Essential for sensitive Pd-

catalyzed cross-couplings.

SMILES

CN1/N=C(/I)C2=C1C=CC(N)=
c2

Useful for in silico docking and

property prediction.

Topological Polar Surface Area
(TPSA)

~43.8 A2

Excellent membrane
permeability profile for CNS

targets.

Hydrogen Bond Donors

1 (from -NH2)

Critical for interacting with

kinase hinge regions.

Hydrogen Bond Acceptors

2 (from Indazole N)

Facilitates binding within the
ATP pocket.

Structural Analysis & Reactivity Logic

The architectural brilliance of CAS 885278-83-7 lies in its orthogonal reactivity, which allows

chemists to build complex molecules without tedious protection/deprotection steps.

¢ N1-Methylation (Conformational Locking): Unsubstituted indazoles exist in a dynamic

equilibrium between 1H and 2H tautomers. By methylating the N1 position, the scaffold is

conformationally locked. This causality is vital in drug discovery: a locked tautomer ensures
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predictable Structure-Activity Relationships (SAR) and prevents the loss of binding affinity
due to tautomeric shifting in the physiological environment.

o C3-lodo Electrophile: lodine is a highly polarizable, excellent leaving group. The C3 position
is primed for oxidative addition by Palladium(0) species, making it an ideal vector for Suzuki-
Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to extend the molecule into the
hydrophobic pockets of target proteins.

e C5-Amino Nucleophile: The primary amine at C5 is electronically activated by the electron-
rich indazole ring. It acts as a robust nucleophile for amidation, sulfonylation, or reductive
amination, typically used to append solvent-exposed solubilizing groups.

C3-lodo Group Pd(0) insertion Pd-Catalyzed C3-Substituted
(Electrophile) Cross-Coupling Indazole Scaffold

C5-Amino Group Acyl chloride Amidation / C5-Amide/Urea
(Nucleophile) Urea Formation Derivative

3-lodo-1-methyl-1H-indazol-5-amine

(CAS 885278-83-7)

Click to download full resolution via product page

Fig 1: Divergent reactivity logic of the indazole core for C3 and C5 functionalization.

Experimental Methodologies & Self-Validating
Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-
validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling at C3

Objective: Append an aryl/heteroaryl group to the C3 position via the iodo-handle.

Causality & Reagent Selection: We utilize Pd(dppf)Clz because the bidentate dppf ligand

enforces a cis-geometry on the palladium center, which drastically accelerates the final
reductive elimination step and prevents catalyst degradation. Potassium carbonate (K2COs3) is
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selected as the base to form the reactive boronate complex, which is essential for the
transmetalation step.

Step-by-Step Workflow:

Preparation: In an oven-dried Schlenk flask, combine 3-lodo-1-methyl-1H-indazol-5-amine
(1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Clz (0.05 eq).

e Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2COs (3:1 ratio).
Causality: Dioxane solubilizes the organic fragments, while water dissolves the inorganic
base and facilitates boronate formation. Degassing prevents Pd(0) oxidation.

e Reaction: Purge the flask with N2 (3 cycles). Heat the mixture to 90°C for 4-6 hours.

» Validation Check (In-Process): Monitor via TLC or LC-MS. The disappearance of the starting
material mass (m/z 274.0 [M+H]*) and the emergence of the coupled product mass validates
successful transmetalation and reductive elimination.

o Workup: Cool to room temperature, filter through a Celite pad to remove palladium black,
and extract with Ethyl Acetate. Dry over Na=SOa4 and purify via flash chromatography.

Protocol B: Chemoselective Amidation of the C5-Amine

Objective: Convert the C5-amine into an amide without affecting the C3-iodo group.

Causality & Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is used as a non-
nucleophilic base. Its steric bulk prevents it from reacting with the acyl chloride, while it
effectively scavenges the HCI byproduct. If HCI is not scavenged, the C5-amine will protonate
into an ammonium salt, completely killing its nucleophilicity.

Step-by-Step Workflow:

o Preparation: Dissolve 3-lodo-1-methyl-1H-indazol-5-amine (1.0 eq) in anhydrous
Dichloromethane (DCM) under Nz at 0°C.

o Base Addition: Add DIPEA (2.0 eq).
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o Electrophile Addition: Dropwise add the desired acyl chloride (1.1 eq). Causality: The 0°C
temperature controls the exothermic reaction and prevents over-acylation (di-amide

formation).
o Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

o Workup: Quench with saturated agueous NaHCOs, extract with DCM, wash with brine, dry,
and concentrate.

Signaling Pathways & Pharmacological Relevance

Derivatives synthesized from CAS 885278-83-7 are predominantly utilized to target Receptor
Tyrosine Kinases (RTKs) such as VEGFR, FGFR, and mutant kinases like LRRK2. The
indazole core mimics the adenine ring of ATP. By binding to the ATP-binding pocket (the "hinge
region") of the kinase, these compounds competitively inhibit autophosphorylation. This halts
downstream signal transduction through the MAPK and PI3K/AKT pathways, ultimately
arresting tumor proliferation and angiogenesis.
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Fig 2: Indazole-derived inhibitors blocking RTK signaling to halt tumor proliferation.

Analytical Characterization (Self-Validating
Systems)

To establish trustworthiness, any batch of 3-lodo-1-methyl-1H-indazol-5-amine must be
rigorously characterized before use in library synthesis. The following analytical parameters
serve as a self-validating quality control system[4]:

¢ LC-MS (Liquid Chromatography-Mass Spectrometry):
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o Method: ESI+ ionization.

o Expected Result: A dominant molecular ion peak at m/z 274.0 [M+H]*. The presence of
the heavy iodine atom (isotopic mass 126.9) shifts the mass significantly compared to
non-iodinated precursors, making it instantly recognizable.

o HPLC (High-Performance Liquid Chromatography):

o Method: C18 Reverse-Phase column, utilizing a gradient of Water/Acetonitrile with 0.1%
Trifluoroacetic acid (TFA).

o Causality: The 0.1% TFA s critical. It protonates the C5-amine, preventing secondary
interactions with residual silanols on the silica stationary phase. This ensures a sharp,
symmetrical peak rather than a broad, tailing peak. Purity should be >97%.

e 1H NMR (Nuclear Magnetic Resonance, DMSO-d6):

o Validation Markers: Look for a sharp, distinct singlet integrating to 3 protons at roughly
~3.9 - 4.0 ppm. This confirms the exact N1-methylation (N2-methylation typically shifts
differently). The primary amine (-NH2) will appear as a broad singlet integrating to 2
protons, exchangeable with D20.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical
Characteristics & Synthetic Utility of CAS 885278-83-7]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b597654/docs#in-depth-technical-guide-
physicochemical-characteristics-synthetic-utility-of-cas-885278-83-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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